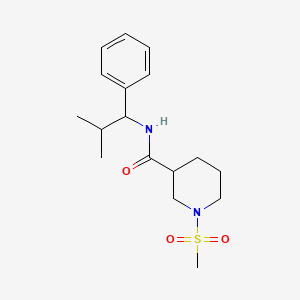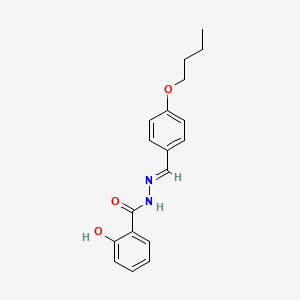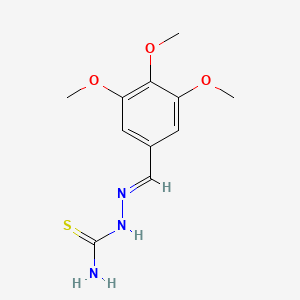
N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction "N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide" belongs to a class of compounds characterized by the presence of a piperidine ring, a feature common in many bioactive molecules. Research in this area often focuses on exploring the biological activities of such compounds.
Synthesis Analysis The synthesis of related piperidine derivatives typically involves multi-step chemical processes. For example, Khalid et al. (2014) synthesized a series of piperidine derivatives starting from ethyl piperidine-4-carboxylate, moving through several intermediates, and employing techniques such as reacting with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis The molecular structure of such compounds is characterized using techniques like IR, 1H-NMR, and mass spectroscopy, as demonstrated in the study by Khalid et al. (2014). These techniques help in confirming the structural integrity and functional groups present in the synthesized compound (Khalid, Rehman, & Abbasi, 2014).
Chemical Reactions and Properties Piperidine derivatives often exhibit reactions typical of sulfonyl and carboxamide groups. They can participate in various chemical reactions, forming new compounds with potentially diverse biological activities, as seen in the studies by Khalid et al. (2014) and others (Khalid, Rehman, & Abbasi, 2014).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in various fields. These properties are typically determined using standard laboratory techniques.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and functional group analysis, are central to understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Analysis
One study discusses the mass spectrometry analysis of a growth hormone secretagogue, highlighting amide bond cleavage and gas-phase rearrangement phenomena. This research provides insights into the structural and molecular behavior of similar compounds under mass spectrometry conditions, which could be relevant for the compound when undergoing analytical assessments (X. Qin, 2002).
Enantioseparation Techniques
Research on enantioseparation techniques for active pharmaceutical ingredients (API) and their intermediates has been conducted using liquid chromatography. This study demonstrates the compound's involvement in the development of precise separation methods, which are crucial for ensuring the purity and efficacy of pharmaceuticals (Lili Zhou et al., 2010).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. This research highlights the therapeutic potential of these compounds in treating conditions like Alzheimer's disease by inhibiting AChE (H. Sugimoto et al., 1990).
Cyclin-Dependent Kinase Inhibitors
Another application involves searching for cyclin-dependent kinase inhibitors using a new variant of the cope elimination. This research underscores the compound's relevance in the development of cancer therapies, targeting specific enzymes critical for cell cycle regulation (R. Griffin et al., 2006).
Antibacterial Activity
The synthesis and evaluation of N,N-Diethylamide bearing benzenesulfonamide derivatives have been researched for their antibacterial properties. This study indicates the potential use of such compounds in developing new antibacterial agents, contributing to the fight against bacterial infections (O. Ajani et al., 2013).
Oxidative Metabolism in Drug Development
Investigations into the oxidative metabolism of novel antidepressants have shed light on the metabolic pathways and enzymatic interactions of compounds like N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. Such research is vital for understanding the pharmacokinetics and safety profile of new drugs (Mette G. Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)16(14-8-5-4-6-9-14)18-17(20)15-10-7-11-19(12-15)23(3,21)22/h4-6,8-9,13,15-16H,7,10-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFCANNDNCLLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenylpropyl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)


![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)
![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)
![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)
![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)
![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)
